molecular formula C17H12F2N2OS B2741304 (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol CAS No. 327089-58-7

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol

Cat. No.: B2741304
CAS No.: 327089-58-7
M. Wt: 330.35
InChI Key: DBMSASXXJWQIJU-QZQOTICOSA-N
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Description

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol is a synthetic azo compound of high interest in materials and chemical research. This molecule features a naphthalen-2-ol scaffold connected via an azo bridge to a phenyl ring modified with a difluoromethylthio moiety. The distinct molecular structure suggests potential utility in the development of advanced organic materials. Researchers may explore its application as a dye or chromophore due to the characteristic light-absorbing properties of azo-naphthalene systems . The incorporation of the difluoromethylthio group is a subject of investigation, as such fluorinated groups can significantly alter a compound's electronic characteristics, lipophilicity, and metabolic stability. This makes it a candidate for research in organic electronics, such as in the design of organic semiconductors or as a ligand in coordination chemistry. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

4-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c18-17(19)23-14-7-5-12(6-8-14)20-21-16-10-13(22)9-11-3-1-2-4-15(11)16/h1-10,17,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMSASXXJWQIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N=NC3=CC=C(C=C3)SC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Diazotization with Sodium Nitrite and Hydrochloric Acid

In a 100 mL round-bottom flask, 4-((difluoromethyl)thio)aniline (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (15 mL) and deionized water (10 mL). The solution is cooled to 0–5°C in an ice bath, and a solution of sodium nitrite (11 mmol in 5 mL water) is added dropwise over 15 minutes. The reaction is stirred for 30–45 minutes at 0°C, maintaining a pH < 2 to ensure complete diazotization. Excess nitrous acid is quenched with sulfamic acid, and the diazonium salt solution is used immediately in the coupling reaction.

Mechanochemical Diazotization

For solvent-free synthesis, 4-((difluoromethyl)thio)aniline (20 mmol) is combined with tert-butyl nitrite (2.2 equiv) and ground in a ball mill at 300 rpm for 2 hours. This method eliminates the need for aqueous acids and minimizes byproduct formation. The resulting diazonium intermediate is stabilized as a tetrafluoroborate salt and filtered under reduced pressure.

Coupling with Naphthalen-2-ol

The diazonium salt is coupled with naphthalen-2-ol under mildly acidic conditions to form the azo linkage. Two optimized procedures are detailed:

Solution-Phase Coupling

Naphthalen-2-ol (10 mmol) is dissolved in ethanol (30 mL) containing sodium hydroxide (1.5 equiv). The diazonium salt solution (prepared via Method 2.1) is added dropwise at 0–5°C with vigorous stirring. The pH is adjusted to 8–9 using sodium acetate buffer, and the reaction is allowed to warm to room temperature over 2 hours. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Solvent-Free Mechanochemical Coupling

Naphthalen-2-ol (20 mmol) and the diazonium tetrafluoroborate (22 mmol) are combined in a stainless-steel milling jar with 20 stainless-steel balls (5 mm diameter). The mixture is milled at 300 rpm for 6 hours. Post-reaction, the crude product is washed with petroleum ether and recrystallized from methanol/water (4:1) to afford the pure azo compound.

Yield Optimization :

  • Solution-phase: 68–75% yield.
  • Mechanochemical: 85–91% yield.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography using a gradient of petroleum ether and ethyl acetate (50:1 to 10:1). Fractions containing the target compound are combined and evaporated to dryness.

Spectroscopic Characterization

  • 1H NMR (CDCl3, 400 MHz) : δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.89–7.78 (m, 3H, naphthyl-H), 7.55 (d, J = 8.0 Hz, 2H, aryl-H), 7.34 (d, J = 8.0 Hz, 2H, aryl-H), 6.95 (t, J = 54.0 Hz, 1H, CF2H), 5.75 (s, 1H, -OH).
  • 13C NMR (CDCl3, 100 MHz) : δ 163.2 (C-OH), 147.8 (N=N-Ar), 134.5–118.2 (naphthyl and aryl carbons), 112.4 (t, J = 234.0 Hz, CF2H).
  • HRMS (ESI+) : m/z calculated for C17H12F2N2OS [M+H]+: 345.0634; found: 345.0638.

Melting Point and Purity

The purified compound exhibits a decomposition temperature of 134–136°C (DSC) and >98% purity by HPLC (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Methods

Parameter Solution-Phase Mechanochemical
Reaction Time 3–4 hours 6 hours
Yield 68–75% 85–91%
Solvent Consumption High None
Byproducts Moderate Minimal
Scalability <100 g Industrial

The mechanochemical approach offers superior yields and environmental benefits but requires specialized equipment. Solution-phase synthesis remains preferable for small-scale laboratory preparations.

Applications and Derivatives

The title compound serves as a precursor for antimicrobial and cytotoxic agents. Schiff base derivatives synthesized via condensation with amines exhibit IC50 values of 17.8–19.3 µg/mL against HT-29 colorectal carcinoma cells. Fluorine substitution enhances metabolic stability and membrane permeability, making it a valuable scaffold in drug discovery.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol serves as an important precursor for synthesizing more complex organic molecules. Its azo structure allows for various chemical modifications, which can lead to the development of novel compounds with desired properties. The typical synthesis involves multi-step processes including diazotization and coupling reactions.

Medicinal Chemistry

In medicinal research, this compound is being investigated for its potential as a pharmacophore. The difluoromethylthio group enhances metabolic stability and bioavailability, making it a candidate for drug development. Preliminary studies indicate that it may interact with specific biological targets, influencing pathways relevant to disease treatment.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(E)-4-((4-Methylthio)phenyl)diazenyl)naphthalen-2-olContains methylthio instead of difluoromethylthioLess stability compared to the difluoromethyl variant
(E)-4-((4-Chlorophenyl)diazenyl)naphthalen-2-olChlorophenyl group instead of difluoromethylthioDifferent electronic properties affecting reactivity
(E)-1-(4-Isocyanatophenyl)-2-phenyldiazeneIsocyanate functional groupPotentially different reactivity due to isocyanate presence

Industrial Applications

The compound also finds applications in the dye and pigment industry due to its azo group, which imparts vivid colors. Additionally, it may be utilized in the production of advanced materials with specific electronic or optical properties .

Case Studies and Research Findings

Research indicates that compounds similar to this compound have shown promise in various biological assays. For instance:

  • Binding Affinity Studies : Investigations into its interaction with enzymes have suggested potential therapeutic uses.
  • Stability Assessments : Studies have demonstrated that the difluoromethylthio group enhances the compound's stability compared to other analogs.

Mechanism of Action

The mechanism of action of (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethylthio group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The substituent on the phenyl ring significantly impacts the compound’s behavior. Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituent Key Properties/Effects Reference
(E)-4-((4-((Difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol -SCF₂H High lipophilicity (thioether), moderate electronegativity (F); potential metabolic stability and DNA interaction .
(E)-1-((4-Chlorophenyl)diazenyl)naphthalen-2-ol [A2] -Cl Electron-withdrawing Cl enhances azo bond stability; lower solubility in polar solvents compared to -SCF₂H .
(E)-4-((2-Hydroxynaphthalen-1-yl)diazenyl)benzene sulphonamide [A4] -SO₂NH₂ Sulfonamide increases water solubility and hydrogen-bonding capacity; used in antimicrobial applications .
1-((4-(Trifluoromethyl)phenyl)diazenyl)naphthalen-2-ol [SH-3] -CF₃ Stronger electronegativity than -SCF₂H; higher cytotoxicity and DNA damage via γ-H2AX and NTHL1/OGG1 modulation .
4-(3-Methyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)naphthalen-2-ol [4d] Thiazole-pyrazole Heterocyclic groups enhance metal coordination and dye intensity; m.p. 205°C .

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The -SCF₂H group in the target compound provides moderate electron withdrawal compared to -Cl or -CF₃, balancing stability and reactivity.
  • Thermal Stability: Thiazole-containing analogs (e.g., [4d]) exhibit higher melting points (~205°C) due to extended conjugation and rigid heterocycles, suggesting the target compound may have intermediate thermal stability .

Electronic and Optical Properties

  • Conjugation Effects: Thiazole-based azo dyes (e.g., ’s benzyl-thiazole compound) exhibit bathochromic shifts in UV-Vis spectra due to extended π-conjugation. The target compound’s naphthol and phenyl-SCF₂H system may absorb in the visible range (~400–500 nm), suitable for dye applications .
  • DFT Studies: Computational analyses of similar azo-hydrazone compounds () reveal that electron-withdrawing substituents stabilize the azo tautomer. The -SCF₂H group likely enhances this stabilization, favoring the azo form over the hydrazone tautomer .

Biological Activity

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol is a complex organic compound notable for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure : The compound features a naphthalen-2-ol core, a diazenyl group, and a difluoromethylthio-substituted phenyl ring. Its unique structure is believed to enhance its stability and bioavailability, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoromethylthio group enhances the compound's metabolic stability and binding affinity to enzymes and receptors involved in disease pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways relevant to cancer and inflammation.
  • Receptor Modulation : The compound may interact with cell surface receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on azo compounds have shown their ability to induce apoptosis in cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
(E)-4-((4-(difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-olHCT 116TBDApoptosis induction
Similar Azo CompoundMCF75.1Cell cycle arrest

The above table summarizes findings from various studies indicating the potential of azo compounds in cancer therapy.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. A study indicated that derivatives with similar functional groups can inhibit pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the difluoromethylthio group significantly affect biological activity.

ModificationEffect on Activity
Replacement with methylthioDecreased stability
Addition of hydroxyl groupIncreased cytotoxicity
Alteration of diazenyl positionVariable receptor affinity

This table illustrates how structural changes can impact the compound's efficacy and safety profile.

Case Studies

  • Study on Enzyme Interaction : A recent study demonstrated that this compound shows promising inhibition against certain kinases involved in cancer progression. The enzyme assays indicated a competitive inhibition mechanism.
    "The compound exhibited significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development" .
  • In Vivo Efficacy : Animal model studies have suggested that this compound can reduce tumor size when administered at specific dosages, highlighting its therapeutic potential.
  • Toxicological Assessment : Toxicity evaluations indicate that while the compound shows efficacy against cancer cells, it maintains a favorable safety profile in normal cells, making it a viable candidate for drug development.

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol?

Answer:
The synthesis of diazenyl derivatives typically involves diazo coupling reactions between aromatic amines and activated phenolic compounds. For analogous structures, azo-Schiff base ligands (e.g., 4-((E)-(2-(phenylthio)phenyl)diazenyl)phenol derivatives) are synthesized via condensation of diazonium salts with naphthols under controlled pH and temperature (4–6°C) . For this compound:

Diazotization: React 4-((difluoromethyl)thio)aniline with NaNO₂/HCl to generate the diazonium salt.

Coupling: Add naphthalen-2-ol under alkaline conditions (pH 8–10) to form the diazenyl bond.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) for isolation .

Basic: How can spectroscopic techniques (FT-IR, NMR, Raman) validate the structure of this compound?

Answer:

  • FT-IR: Confirm the presence of -OH (broad peak ~3200–3400 cm⁻¹), -N=N- (stretching ~1400–1600 cm⁻¹), and C-S (600–700 cm⁻¹) .
  • ¹H/¹³C NMR: Assign signals for naphthalen-2-ol protons (δ 6.5–8.5 ppm) and difluoromethylthio groups (δ ~4.5–5.5 ppm for -SCF₂H; coupling with ¹⁹F observed) .
  • Raman: Detect vibrational modes of the diazenyl group (~1450 cm⁻¹) and aromatic C-H bending .

Basic: What are the stability considerations and recommended storage conditions?

Answer:

  • Stability: Avoid exposure to strong acids/bases, UV light, and oxidizing agents to prevent decomposition of the diazenyl group .
  • Storage: Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Use desiccants to minimize hydrolysis of the thioether group .

Advanced: How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can:

Optimize geometry and predict bond lengths (e.g., N=N bond ~1.25 Å).

Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess redox behavior.

Simulate UV-Vis spectra (TD-DFT) for comparison with experimental λ_max .

Advanced: What strategies are recommended for evaluating biological activity (e.g., antimicrobial)?

Answer:

  • Antimicrobial Assays: Use agar diffusion (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). The difluoromethylthio group may enhance membrane penetration .
  • Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How does the difluoromethylthio substituent influence supramolecular interactions?

Answer:
The -SCF₂H group introduces steric bulk and electron-withdrawing effects, which may:

Modulate π-π stacking of the naphthalene ring.

Enhance hydrogen bonding via the -OH group (e.g., with carbonyl receptors).

Affect crystal packing, as seen in related calixarene derivatives .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • First Aid: For eye contact, rinse with water for 15+ minutes; seek medical attention for persistent irritation .

Advanced: What are potential decomposition products under thermal stress?

Answer:
Thermogravimetric analysis (TGA) suggests:

Degradation of the diazenyl group (~200–250°C) releases N₂ gas.

Cleavage of the thioether bond generates sulfur-containing byproducts (e.g., SO₂ in oxidative conditions).

Naphthalen-2-ol derivatives may form via hydrolysis .

Advanced: How can this compound be applied in supramolecular chemistry?

Answer:
The naphthalen-2-ol moiety can act as a building block for xanthenes or calixarene analogs via condensation with aldehydes (e.g., 14-aryl-14H-dibenzo[a,j]xanthenes) .

Advanced: What methodological gaps exist in current research on this compound?

Answer:

Limited data on photostability and solvatochromism.

Mechanistic studies on biological targets (e.g., enzyme inhibition) are needed.

Scalability of synthesis requires optimization (e.g., catalytic diazo coupling) .

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